Methyl 3-(aminomethyl)hexanoate

Catalog No.
S14053632
CAS No.
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(aminomethyl)hexanoate

Product Name

Methyl 3-(aminomethyl)hexanoate

IUPAC Name

methyl 3-(aminomethyl)hexanoate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-3-4-7(6-9)5-8(10)11-2/h7H,3-6,9H2,1-2H3

InChI Key

WANMCLCPYGQCEC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)OC)CN

Methyl 3-(aminomethyl)hexanoate is an organic compound with the molecular formula C₉H₁₉NO₂. This compound features a hexanoate backbone with an aminomethyl group at the third carbon and a methyl group at the fourth carbon, making it a derivative of hexanoic acid. Its structure can be represented as follows:

Methyl 3 aminomethyl hexanoate C9H19NO2\text{Methyl 3 aminomethyl hexanoate }\text{C}_9\text{H}_{19}\text{NO}_2

This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features that may influence its reactivity and biological interactions.

Typical of compounds containing both amine and ester functional groups. Key reactions include:

  • Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that methyl 3-(aminomethyl)hexanoate exhibits biological activity relevant for therapeutic applications. Its structural features suggest potential interactions with biological targets, possibly influencing metabolic pathways or enzyme activities. Some studies have explored its role as a neuroprotective agent and its potential effects on central nervous system modulation . Additionally, it has been investigated for its hemostatic properties, showing promise in influencing prothrombin time without significant cytotoxic effects on blood cells .

The synthesis of methyl 3-(aminomethyl)hexanoate can be achieved through several methods:

  • Amidomalonate Synthesis: This involves alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation.
  • Reductive Amination: This method uses an α-keto acid reacted with ammonia and a reducing agent like sodium borohydride .
  • Chiral Catalysis: In industrial settings, chiral catalysts are often employed to ensure high purity of the desired enantiomer through enantioselective hydrogenation processes .

Methyl 3-(aminomethyl)hexanoate has several applications across different fields:

  • Medicinal Chemistry: Its potential as a neuroprotective agent makes it a candidate for further research in treating neurological disorders.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
  • Biochemical Research: Its interactions with proteins and enzymes make it useful for studying metabolic pathways and enzyme kinetics .

Studies have focused on understanding how methyl 3-(aminomethyl)hexanoate interacts with biological systems. For instance, it has been shown to influence prothrombin time in plasma samples, indicating potential applications in coagulation studies. Furthermore, it exhibited no significant cytotoxic effects on erythrocytes even at high concentrations, suggesting favorable safety profiles for therapeutic use .

Methyl 3-(aminomethyl)hexanoate can be compared with several similar compounds that share structural features but differ in specific functional groups or substituents. The following table summarizes these comparisons:

Compound NameStructure FeaturesUnique Aspects
3-(Aminomethyl)hexanoic acidAminomethyl group on hexanoic acid backboneLacks methyl substitution at the fourth position
5-Methylhexanoic acidMethyl group at the fifth carbonNo aminomethyl group present
3-(Aminomethyl)-5-ethylhexanoic acidEthyl substitution at the fifth carbonDifferent alkyl chain length compared to methyl

Methyl 3-(aminomethyl)hexanoate is unique due to its combination of both an aminomethyl group and a methyl group on the hexanoic acid backbone, which imparts distinct chemical and biological properties not found in these similar compounds .

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.125928785 g/mol

Monoisotopic Mass

159.125928785 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types